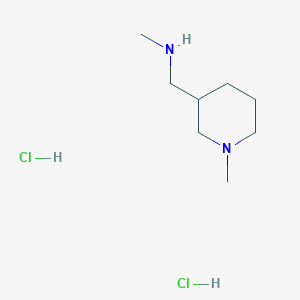

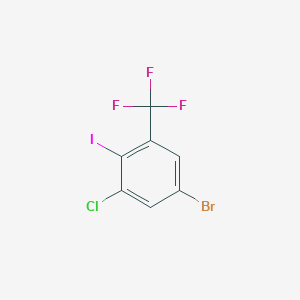

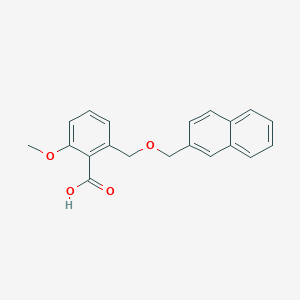

![molecular formula C18H18O5 B6339753 Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester CAS No. 1171923-06-0](/img/structure/B6339753.png)

Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoic acid esters are a class of compounds that contain a benzoic acid moiety and an ester group . They are commonly used in a variety of applications, including as plasticizers, solvents, and flavoring agents .

Synthesis Analysis

Esters can be synthesized from carboxylic acids and alcohols in the presence of a catalyst, such as concentrated sulfuric acid . This reaction is known as esterification .Molecular Structure Analysis

The molecular structure of benzoic acid esters typically includes a benzene ring (from the benzoic acid) and an ester group . The exact structure can vary depending on the specific ester group present .Chemical Reactions Analysis

Esters, including benzoic acid esters, can undergo a variety of chemical reactions. For example, they can be hydrolyzed to form carboxylic acids and alcohols . This reaction can occur under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoic acid esters can vary widely depending on the specific compound. For example, the molecular weight of “Benzoic acid, 2-benzoyl-, methyl ester” is 240.2540 .Aplicaciones Científicas De Investigación

- Benzoic acid, 2-benzoyl-, methyl ester can be effectively separated using high-performance liquid chromatography (HPLC). Researchers use specialized columns (such as Newcrom R1) to separate and analyze this compound in complex mixtures .

- Ester hydrolysis is a fundamental reaction in organic chemistry. Researchers study the hydrolysis of methyl o-benzoylbenzoate to understand reaction mechanisms, kinetics, and factors affecting ester cleavage. Acid-catalyzed hydrolysis of this compound provides valuable insights into ester reactivity .

- Methyl o-benzoylbenzoate derivatives may exhibit bioactivity. Researchers explore their potential as prodrugs or intermediates in drug synthesis. Understanding their pharmacological properties can lead to novel drug candidates .

- Some esters, including methyl o-benzoylbenzoate, contribute to the aroma and flavor of natural products. Perfumers and flavorists use these compounds to create pleasant scents and tastes in consumer products .

- Methyl o-benzoylbenzoate derivatives act as photostabilizers in plastics and polymers. They absorb UV radiation and prevent photochemical degradation, extending the lifespan of materials exposed to sunlight .

- Researchers employ methyl o-benzoylbenzoate as a building block in organic synthesis. It participates in reactions like acylation, esterification, and cyclization to create more complex molecules .

HPLC Separation

Ester Hydrolysis Studies

Pharmaceutical Applications

Flavor and Fragrance Industry

Photostabilizers in Polymers

Synthetic Chemistry

These applications highlight the versatility of Benzoic acid, 2-benzoyl-, methyl ester in both scientific research and practical industries. If you need further details or additional applications, feel free to ask! 😊

Mecanismo De Acción

The mechanism of action of benzoic acid esters can vary depending on their specific use. For example, in the case of sodium benzoate (a salt of benzoic acid), it is used as a treatment for urea cycle disorders due to its ability to bind amino acids, leading to excretion of these amino acids and a decrease in ammonia levels .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-3-22-18(20)16-14(10-7-11-15(16)21-2)12-23-17(19)13-8-5-4-6-9-13/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCWPMIQAXBMRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)COC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

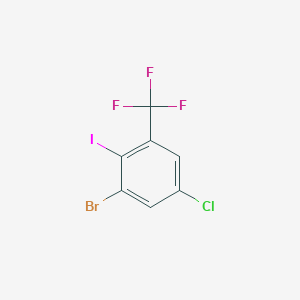

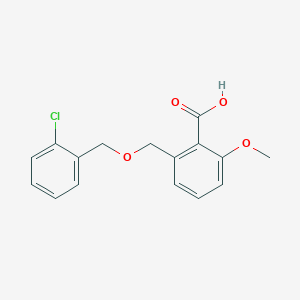

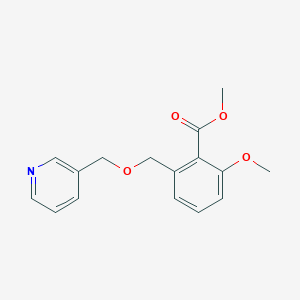

![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)

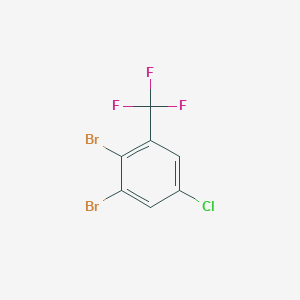

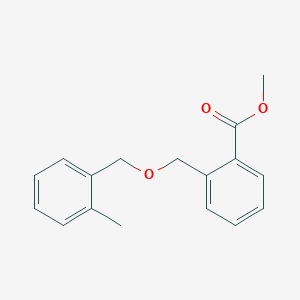

![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)